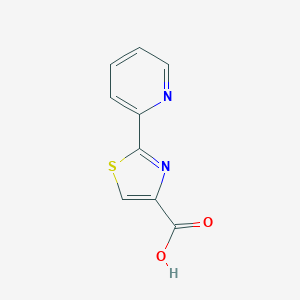

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid

Overview

Description

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it valuable in organic synthesis. Common reactions include:

- Oxidation: Using agents like potassium permanganate to form sulfoxides or sulfones.

- Reduction: Employing sodium borohydride to generate reduced thiazole derivatives.

- Substitution: Facilitating nucleophilic substitutions at the pyridine ring with alkyl halides or acyl chlorides.

Table 1: Types of Reactions Involving 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides, sulfones |

| Reduction | Sodium borohydride | Reduced thiazole derivatives |

| Substitution | Alkyl halides + Base (e.g., NaOH) | Alkylated or acylated derivatives |

Biological Applications

Enzyme Inhibition and Modulation

Research has indicated that this compound may function as an enzyme inhibitor or receptor modulator. It has been investigated for its potential therapeutic effects in various biological pathways, including those involved in inflammation and cancer.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its anticancer activities. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development against various cancers.

Table 2: Therapeutic Activities of this compound

| Activity Type | Potential Application | References |

|---|---|---|

| Anti-inflammatory | Treatment of chronic inflammatory diseases | |

| Anticancer | Development of anticancer agents | Ongoing research |

Industrial Applications

Agrochemicals and Pharmaceuticals

In the industrial sector, this compound is utilized in the formulation of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various active ingredients reflects its importance in drug manufacturing and agricultural applications.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(Pyridin-2-yl)pyrimidine

- 2-(Pyridin-2-yl)quinoline

- 2-(Pyridin-2-yl)imidazole

Uniqueness

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activities that may not be observed in similar compounds.

Biological Activity

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a thiazole moiety, which contributes to its unique electronic and steric properties. This structural configuration allows for versatile chemical reactivity and potential interactions with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism .

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, specifically targeting AMPA receptors involved in neurotransmission and neuroprotection .

- Influence on Biochemical Pathways : Similar compounds have been shown to affect pathways related to inflammation, cell proliferation, and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Studies : In vitro studies demonstrated that the compound reduced cell viability significantly in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) by inhibiting lactate production and glycolysis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MiaPaCa2 | <0.5 | Inhibition of LDH activity |

| A673 | <0.5 | Inhibition of glycolysis |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest it may reduce inflammatory markers through modulation of specific signaling pathways involved in inflammation.

Study on Lactate Dehydrogenase Inhibition

A study focused on the optimization of compounds similar to this compound revealed that certain derivatives exhibited low nanomolar inhibition of LDHA and LDHB enzymes. These findings highlight the potential for developing effective anticancer agents based on this scaffold .

Modulation of AMPA Receptors

Another investigation assessed thiazole derivatives for their ability to modulate GluA2 AMPA receptors. The results indicated that modifications to the thiazole structure could enhance receptor binding affinity and alter receptor kinetics significantly .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Factors influencing its bioavailability include:

- Solubility : The presence of polar functional groups can enhance solubility.

- Metabolic Stability : Structural modifications can improve resistance to metabolic degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, and what catalysts or conditions are typically employed?

- Methodological Answer : Synthesis often involves condensation of pyridine-2-carbaldehyde derivatives with thiazole precursors. For example, a palladium-catalyzed cross-coupling reaction in dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) can yield the target compound. Cyclization steps may require copper catalysts for heterocycle formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the pyridinyl and thiazole ring connectivity.

- IR Spectroscopy : Identifies the carboxylic acid (-COOH) stretching band near 1700 cm⁻¹.

- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolves crystal packing and conformational details, as demonstrated for structurally related thiazolidine derivatives .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH (e.g., 3–9) and temperature (e.g., 4°C vs. room temperature) are recommended. Storage in anhydrous conditions with desiccants prevents hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical:

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations.

- Computational Modeling : DFT calculations predict NMR chemical shifts and IR vibrations, aiding assignment.

- X-ray Diffraction : Provides definitive structural validation for crystalline derivatives .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Catalyst Optimization : Use tert-butyl XPhos with Pd(OAc)₂ to enhance coupling efficiency.

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate stability.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates.

- Temperature Control : Maintain ≤100°C to prevent decarboxylation .

Q. How does the electronic nature of the pyridinyl substituent influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The pyridine ring acts as an electron-withdrawing group, polarizing the thiazole ring and activating it toward electrophilic substitution. Coordination with Pd or Cu catalysts facilitates Suzuki-Miyaura or Ullmann couplings. Substituent effects (e.g., para vs. ortho positions) can be probed via Hammett studies .

Q. What computational approaches are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screens against target enzymes (e.g., kinases) using AutoDock Vina.

- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity data.

- MD Simulations : Assesses binding stability in physiological conditions (e.g., solvated lipid bilayers) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

- Methodological Answer :

- Reproduce Conditions : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and reaction times.

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., decarboxylated species).

- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) .

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHLEKGRGFSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575965 | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115311-41-6 | |

| Record name | 2-(2-Pyridinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115311-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.